N-{3-[(2-chlorobenzyl)thio]-1,2,4-thiadiazol-5-yl}nicotinamide
Overview
Description
N-{3-[(2-chlorobenzyl)thio]-1,2,4-thiadiazol-5-yl}nicotinamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to modulate various biological processes, making it a promising candidate for a range of research applications.
Mechanism of Action
The exact mechanism of action of N-{3-[(2-chlorobenzyl)thio]-1,2,4-thiadiazol-5-yl}nicotinamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, the compound has been shown to reduce inflammation, decrease oxidative stress, and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{3-[(2-chlorobenzyl)thio]-1,2,4-thiadiazol-5-yl}nicotinamide in lab experiments is its ability to modulate various biological processes. This makes it a promising candidate for a range of research applications. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action, which can make it difficult to interpret results.
Future Directions
There are several future directions for research involving N-{3-[(2-chlorobenzyl)thio]-1,2,4-thiadiazol-5-yl}nicotinamide. One area of research involves the compound's potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Other areas of research include the development of new synthesis methods for the compound and the identification of its mechanism of action.
Scientific Research Applications
N-{3-[(2-chlorobenzyl)thio]-1,2,4-thiadiazol-5-yl}nicotinamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to modulate various biological processes, including inflammation, oxidative stress, and cell proliferation.
Properties
IUPAC Name |
N-[3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS2/c16-12-6-2-1-4-11(12)9-22-15-19-14(23-20-15)18-13(21)10-5-3-7-17-8-10/h1-8H,9H2,(H,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVJKTGHUYGVIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NSC(=N2)NC(=O)C3=CN=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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